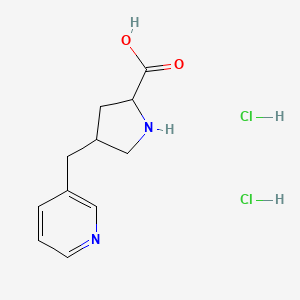

(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl

Description

BenchChem offers high-quality (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H16Cl2N2O2 |

|---|---|

Molecular Weight |

279.16 g/mol |

IUPAC Name |

4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-9(7-13-10)4-8-2-1-3-12-6-8;;/h1-3,6,9-10,13H,4-5,7H2,(H,14,15);2*1H |

InChI Key |

YUCHIBOHAURWQA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CN=CC=C2.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of (R)-gamma-(3-Pyridinyl-methyl)-L-proline·2HCl

Physicochemical Properties of (R)-gamma-(3-Pyridinyl-methyl)-L-proline[1][2][3][4][5]·2HCl

Technical Reference Guide for Drug Development & Synthesis

Executive Summary

(R)-gamma-(3-Pyridinyl-methyl)-L-proline[1][2][3][4]·2HCl (CAS: 1049754-12-2) is a specialized, chiral non-proteinogenic amino acid derivative utilized primarily as a scaffold in the design of peptidomimetics and central nervous system (CNS) ligands. Structurally, it merges the conformational rigidity of the L-proline ring with the electronic and hydrogen-bonding capabilities of a 3-pyridinyl moiety at the

This guide details the physicochemical profile, ionization behavior, and handling protocols for this compound. Due to its zwitterionic potential and dihydrochloride salt form, the molecule exhibits complex solubility and stability characteristics critical for high-fidelity organic synthesis and biological assay formulation.

Chemical Identity & Structure

The compound is defined by three key structural features: the (S)-stereocenter at the

| Property | Specification |

| IUPAC Name | (2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride |

| Common Name | (R)- |

| CAS Number | 1049754-12-2 (Salt); 1049984-05-5 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 279.16 g/mol |

| Stereochemistry | (2S, 4R) |

| Physical State | Hygroscopic Solid / Viscous Oil (Tendency to deliquesce) |

Structural Visualization & Ionization States

The following diagram illustrates the pH-dependent ionization states of the molecule, critical for determining optimal extraction and coupling conditions.

[1]

Physicochemical Profile

Acid-Base Properties (pKa)

The molecule possesses three ionizable groups. Understanding these values is essential for HPLC method development and buffer selection.

-

-Carboxylic Acid (

-

Pyridine Nitrogen (

): The 3-alkylpyridine moiety is weakly basic. In the 2HCl salt, this nitrogen is protonated. It becomes a free base near physiological pH (7.4), restoring its H-bond acceptor capability. -

Pyrrolidine Nitrogen (

): A highly basic secondary amine. It remains protonated (cationic) throughout the physiological range, driving solubility and electrostatic interactions.

Solubility & Lipophilicity

-

Water Solubility: High (>100 mg/mL) . The dihydrochloride salt form and the presence of multiple polar/charged centers render the compound extremely hydrophilic.

-

Organic Solubility:

-

Soluble: DMSO, Methanol, Water.

-

Sparingly Soluble: Ethanol, Isopropanol.

-

Insoluble: Dichloromethane (DCM), Ethyl Acetate, Hexanes (unless converted to a protected form like Boc/Fmoc).

-

-

LogP (Predicted): ~ -1.5 to -2.0 (Highly hydrophilic). The compound will not passively diffuse across lipid membranes efficiently without transport mechanisms or prodrug derivatization.

Hygroscopicity & Solid State

-

Observation: The 2HCl salt is frequently described as a "Viscous Oil" or "Hygroscopic Foam" by suppliers (e.g., Chem-Impex). This is characteristic of proline salts, which often resist crystallization due to conformational flexibility and high water affinity.

-

Implication: The compound readily absorbs atmospheric moisture (deliquescence), which can alter the effective molecular weight during weighing.

Handling & Storage Protocols

Storage Requirements

-

Temperature: Store at 0°C to 8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent degradation.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The secondary amine is susceptible to oxidation, and the salt is hygroscopic.

-

Container: Tightly sealed glass vials with Parafilm or Teflon-lined caps.

Weighing & Usage

Due to its hygroscopic oil/solid nature, precise weighing can be challenging.

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.

-

Rapid Weighing: Weigh quickly into the reaction vessel.

-

Stock Solutions: For analytical use, prepare a stock solution in water or DMSO and determine the concentration quantitatively (e.g., by qNMR) rather than relying solely on gravimetric weight.

Analytical Characterization

HPLC/LC-MS Method

Standard Reverse-Phase (RP) HPLC is often insufficient for retaining this highly polar molecule.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18-AQ (Polar Embedded) columns are required.

-

Mobile Phase:

-

Detection: UV at 260 nm (Pyridine absorption). The proline backbone has weak UV absorbance (210 nm), so the pyridine ring is the primary chromophore.

Analytical Workflow Diagram

Synthesis & Application Context

This compound serves as a "chiral building block" for:

-

nAChR Ligands: The 3-pyridinyl moiety mimics the pharmacophore of nicotine and epibatidine, while the proline ring restricts conformational freedom, potentially increasing selectivity for specific nicotinic acetylcholine receptor subtypes (e.g.,

or -

Peptidomimetics: Introducing this amino acid into a peptide chain creates a "kink" (due to proline) while projecting a basic heteroaromatic side chain capable of

-stacking or cation-

Protocol: Free Base Isolation

To use the compound in coupling reactions where the HCl salt is incompatible:

-

Dissolve the 2HCl salt in a minimum volume of water.

-

Load onto an Ion Exchange Resin (e.g., Dowex 50W, strongly acidic cation exchanger).

-

Wash with water to remove chloride ions.

-

Elute with 1M

or Pyridine/Water. -

Lyophilize immediately to obtain the zwitterionic free base.

References

-

Chem-Impex International. (R)-gamma-(3-Pyridinyl-methyl)-L-proline·2HCl Product Data. Catalog No. 15973.[4] Link

-

ABCR GmbH. Product Specification: (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl.[1][2][3][4][5] AB389100.[4] Link

-

Sigma-Aldrich (Merck). Proline Analogs and Chiral Building Blocks.Link

-

PubChem. 3-Methylproline and Pyridine Derivatives (Structural Analog Data). National Library of Medicine. Link

-

Eberhardt, E. S., et al. (1996). "Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization." Journal of the American Chemical Society, 118(49), 12261–12266.[7] (Cited for Proline pKa/electronic properties).[7] Link

Advanced Enantioselective Synthesis of Proline Derivatives: A Technical Guide

Executive Summary

Proline and its derivatives represent a privileged scaffold in medicinal chemistry, serving as critical structural elements in peptidomimetics (e.g., ACE inhibitors, HCV protease inhibitors like Telaprevir) and as chiral organocatalysts.[1][2][3][4][5] Unlike standard amino acids, the cyclic secondary amine of proline imposes rigid conformational constraints ($ \phi, \psi $ torsion angles) that dictate protein folding and ligand-receptor binding kinetics.

This guide moves beyond basic textbook syntheses, focusing on scalable, high-enantiomeric-excess ($ ee $) methodologies required by modern drug development. We prioritize three strategic pillars: Catalytic Asymmetric 1,3-Dipolar Cycloaddition , Organocatalytic Cascade Sequences , and Late-Stage C-H Functionalization .

Part 1: Strategic Methodologies & Mechanistic Pillars

The "Gold Standard": Catalytic Asymmetric 1,3-Dipolar Cycloaddition

For the de novo construction of highly substituted proline rings (particularly 2,3,4-trisubstituted systems), the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is the most versatile method.

-

Mechanism: The reaction proceeds via the formation of a metallo-azomethine ylide from an

-imino ester and a chiral Lewis acid complex (typically Ag(I), Cu(I), or Zn(II)). The metal center coordinates the ylide, while the chiral ligand blocks one face, enforcing high endo/exo selectivity. -

Stereocontrol: The transition state (TS) is governed by the steric repulsion between the ligand and the incoming dipolarophile.

Organocatalytic Functionalization (The Michael Route)

To access 3-substituted prolines with high optical purity, the organocatalytic Michael addition of nitroesters or malonates to

-

Mechanism: Utilizes secondary amine catalysts (e.g., Jørgensen-Hayashi catalysts) to form a transient iminium ion, activating the enal toward nucleophilic attack. Subsequent hydrolysis and cyclization yield the proline core.

Biocatalytic Cascades (The Green Frontier)

Recent advances utilize Tryptophan Synthase

Part 2: Visualization of Synthetic Logic

Diagram 1: Strategic Pathways to Chiral Prolines

This flowchart categorizes the primary synthetic routes based on starting material availability and target substitution patterns.

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on the desired substitution pattern of the proline scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Enantioselective Synthesis of 3-Substituted Prolines via Organocatalysis

Target: (2S, 3S)-3-phenylpyrrolidine-2-carbaldehyde derivatives. Rationale: This method avoids metal contaminants and establishes two contiguous stereocenters in a single operation.

Reagents & Equipment:

-

Catalyst: (S)-(-)-

-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst). -

Substrates: Cinnamaldehyde (1.0 equiv), Diethyl nitrovalerate (1.2 equiv).

-

Solvent: Toluene (anhydrous).

-

Additive: Benzoic acid (20 mol%).

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve the Jørgensen-Hayashi catalyst (10 mol%) and benzoic acid (10 mol%) in anhydrous toluene (0.5 M concentration relative to substrate). Stir for 10 minutes at ambient temperature to ensure salt formation (improves turnover).

-

Substrate Addition: Cool the reaction mixture to 0°C. Add cinnamaldehyde (1.0 equiv) followed by the dropwise addition of the nitroalkane/nitroester (1.2 equiv).

-

Reaction Monitoring: Stir at 0°C for 24–48 hours. Monitor conversion via TLC or 1H NMR (look for the disappearance of the aldehyde proton doublet and appearance of the Michael adduct).

-

Work-up: Quench with saturated NH4Cl solution. Extract with Et2O (3x). Dry combined organics over Na2SO4 and concentrate in vacuo.

-

Cyclization (One-Pot Extension): To the crude Michael adduct, add EtOH and Zn/HCl (or Raney Ni/H2) to reduce the nitro group. The resulting amine will spontaneously cyclize on the aldehyde/ester to form the lactam or pyrrolidine core depending on the specific starting material structure.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Criteria:

-

Yield: >80%

-

Stereochemistry: >95% $ ee $, >20:1 $ dr $ (determined by Chiral HPLC using Chiralpak AD-H column).

Protocol B: Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition

Target: Highly substituted pyrrolidine-2,4-dicarboxylates. Rationale: Allows for the simultaneous formation of up to four stereocenters.

Reagents:

-

AgOAc (3 mol%).

-

Chiral Phosphoramidite Ligand (3.3 mol%).

- -Imino ester (derived from glycine methyl ester and benzaldehyde).

-

Maleimide or Acrylate dipolarophile.

Workflow:

-

Complex Formation: Stir AgOAc and the chiral ligand in THF for 30 minutes to form the active chiral Lewis acid complex.

-

Ylide Generation: Add the

-imino ester and TEA (triethylamine, 5 mol%) to generate the azomethine ylide in situ. -

Cycloaddition: Add the dipolarophile at -20°C. The metal coordinates the ylide, while the ligand creates a chiral pocket, directing the approach of the alkene.

-

Isolation: Filter through a celite pad to remove silver salts. Concentrate and purify via recrystallization or chromatography.

Part 4: Mechanistic Visualization

Diagram 2: The Azomethine Ylide Cycle (1,3-Dipolar Cycloaddition)

This diagram illustrates the catalytic cycle, highlighting the critical metal-coordination step that defines stereochemistry.

Caption: Catalytic cycle of the Ag(I)-catalyzed 1,3-dipolar cycloaddition showing the formation of the metallo-dipole intermediate.

Part 5: Data Summary & Method Comparison

The following table contrasts the three primary methodologies to assist in experimental design.

| Parameter | 1,3-Dipolar Cycloaddition | Organocatalytic Michael | Chiral Pool (4-Hyp) |

| Primary Target | 2,3,4-Trisubstituted Prolines | 3-Substituted Prolines | 4-Substituted Prolines |

| Key Reagent | Ag(I), Cu(I) / Chiral Ligand | Jørgensen-Hayashi Catalyst | Mitsunobu Reagents / Pd |

| Stereocontrol | Ligand-controlled (Endo/Exo) | Catalyst-controlled (Re/Si face) | Substrate-controlled |

| Atom Economy | High (Convergent) | Moderate | Low (requires protection/deprotection) |

| Scalability | High (kg scale demonstrated) | High (Metal-free) | High (Commercial SM) |

| Typical ee | 90–99% | 95–99% | >99% (Retention of SM purity) |

Part 6: Troubleshooting & Optimization

-

Low Conversion in Cycloaddition: Often due to moisture deactivating the Lewis Acid. Ensure THF/Toluene is distilled over Na/Benzophenone or passed through activated alumina columns.

-

Poor dr in Michael Addition: Temperature control is critical. If $ dr $ drops below 10:1, lower reaction temperature to -20°C or -40°C, though reaction time will increase.

-

Catalyst Poisoning: In organocatalysis, trace acids (other than the co-catalyst) can protonate the amine. Use basic alumina filtration for aldehyde substrates prior to use.

References

-

Catalytic Enantioselective 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylides and Alkenes. Angew. Chem. Int. Ed. (2005).[6] [Link]

-

Organocatalytic Asymmetric 5-Hydroxypyrrolidine Synthesis: A Highly Enantioselective Route to 3-Substituted Proline Derivatives. Tetrahedron Lett. (2007).[3][7] [Link]

-

Asymmetric Synthesis of Multi-Substituted Prolines via a Catalytic 1,3-Dipolar Cycloaddition Using a Monocationic ZnIIOAc Complex. ChemCatChem (2020).[8] [Link]

-

Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters (2014). [Link]

-

Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines. J. Am. Chem. Soc. (2012).[9] [Link]

-

Chiral Pyrrolidines via an Enantioselective Hofmann-Löffler-Freytag Reaction. Science/NIH (2024). [Link]

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 4. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

The Pyridine Paradigm: Strategic Integration in Medicinal Chemistry

The following technical guide is designed for medicinal chemists and drug discovery scientists. It prioritizes mechanistic understanding, strategic application, and experimental rigor.

Executive Summary

The pyridine moiety is not merely a heterocyclic scaffold; it is a functional tool used to modulate the physicochemical and pharmacokinetic fate of drug candidates.[1] Appearing in over 60 FDA-approved drugs, the pyridine ring offers a unique balance of polarity, basicity (pKa ~5.2), and metabolic stability that distinctively separates it from its carbocyclic analog, benzene. This guide analyzes the strategic deployment of pyridine in lead optimization, focusing on solubility enhancement, bioisosteric "N-scans," and metabolic modulation.

Physicochemical Foundation: The "N-Effect"

The substitution of a carbon atom in a benzene ring with nitrogen (CH → N) introduces a permanent dipole and a specific hydrogen bond acceptor (HBA) site. This alteration fundamentally shifts the molecular property profile.

Basicity and Ionization

Unsubstituted pyridine has a pKa of approximately 5.2 . This places it on the borderline of ionization at physiological pH (7.4).

-

Strategic Implication: In the stomach (pH ~1-2), pyridine is fully protonated (pyridinium), significantly enhancing aqueous solubility. In the blood (pH 7.4), it exists largely as the free base, facilitating passive membrane permeability.

-

Tuning: The basicity is highly tunable. Adding electron-donating groups (e.g., -OMe, -NH2) at the 2- or 4-position increases pKa (more basic), while electron-withdrawing groups (e.g., -CF3, -CN) decrease pKa (less basic), allowing chemists to "dial in" the desired ionization state.

Lipophilicity (LogP) Modulation

Replacing a phenyl ring with pyridine typically lowers the LogP by approximately 1.0 to 1.5 units . This reduction is critical for bringing highly lipophilic leads into "drug-like" space (LogP < 5).

| Property | Benzene | Pyridine | Impact on Drug Design |

| LogP (Octanol/Water) | ~2.1 | ~0.65 | Lowers lipophilicity; reduces non-specific binding. |

| H-Bond Acceptors | 0 | 1 (Lone pair) | Enables specific interactions with protein backbones. |

| Dipole Moment | 0 D | 2.2 D | Increases aqueous solubility via dipole-dipole interactions. |

| Pi-Stacking | Face-to-Face | Edge-to-Face | Pyridine prefers edge-to-face interactions with aromatic residues (Phe, Tyr, Trp). |

The "N-Scan" Strategy: A Decision Logic

The "N-Scan" is a systematic SAR (Structure-Activity Relationship) campaign where a phenyl ring is replaced by pyridine isomers (2-, 3-, and 4-pyridyl) to probe binding pockets and metabolic hotspots.

Logic Flow for N-Scanning

The following diagram illustrates the decision matrix for implementing a pyridine moiety during lead optimization.

Figure 1: The "N-Scan" Decision Matrix. A systematic workflow for determining which pyridine isomer to deploy based on solubility, metabolic, or binding constraints.

Metabolic Modulation & Toxicity

Pyridine is not metabolically inert. Understanding its biotransformation is crucial for avoiding toxicity (e.g., reactive metabolites).

N-Oxidation

The nitrogen atom is susceptible to oxidation by CYP450s (primarily CYP3A4) and Flavin-containing Monooxygenases (FMOs) to form Pyridine-N-Oxides .

-

Risk: N-oxides can be stable metabolites, but they significantly increase polarity and can sometimes be reduced back to the parent drug in vivo, creating a futile redox cycle.

-

Mitigation: Steric hindrance adjacent to the nitrogen (e.g., 2-methyl substitution) can block N-oxidation.

Bioactivation and Reactive Intermediates

Unlike the furan or thiophene rings, which are notorious for opening into reactive electrophiles, the pyridine ring is relatively electron-deficient and stable. However, 2-aminopyridines can undergo bioactivation to form reactive iminoquinone species if not properly substituted.

Case Study: Ivosidenib (Tibsovo®)

Context: Ivosidenib is an IDH1 inhibitor used for acute myeloid leukemia.

-

Challenge: The initial lead compound (AGI-14100) contained a fluorophenyl moiety. While potent, it was a strong inducer of CYP3A4 (via hPXR activation), rendering it unsuitable for combination therapies.

-

Solution (The Pyridine Switch): Replacing the fluorophenyl ring with a pyridine ring (specifically a 4-cyanopyridine motif) maintained potency but eliminated the CYP3A4 induction liability .

-

Mechanism: The pyridine nitrogen reduced the lipophilicity (LogP) and altered the pi-stacking geometry within the PXR binding pocket, preventing the conformational change required for PXR activation.

Experimental Protocol: Late-Stage C-H Functionalization

To rapidly execute an "N-Scan," medicinal chemists often utilize Minisci-type radical alkylations to append alkyl groups to the electron-deficient pyridine ring directly, avoiding de novo synthesis.

Protocol: Silver-Catalyzed Minisci Alkylation of Pyridines Objective: Direct alkylation of a pyridine core at the 2- or 4-position.

Reagents:

-

Substrate: Pyridine-containing drug scaffold (1.0 equiv)

-

Alkyl Source: Carboxylic acid (R-COOH) (2.0 - 3.0 equiv)

-

Catalyst: AgNO₃ (0.1 - 0.2 equiv)

-

Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate) (2.0 - 3.0 equiv)

-

Solvent: DCM/Water (biphasic) or TFA/Water (for unreactive substrates)

Step-by-Step Methodology:

-

Preparation: In a vial equipped with a magnetic stir bar, dissolve the pyridine substrate (0.5 mmol) in DCM (2 mL).

-

Aqueous Phase: In a separate container, dissolve the carboxylic acid (1.5 mmol), AgNO₃ (0.05 mmol), and (NH₄)₂S₂O₈ (1.5 mmol) in distilled water (2 mL).

-

Initiation: Add the aqueous solution to the organic phase. If the pyridine is highly basic or unreactive, add TFA (1-2 equiv) to protonate the ring (making it more electron-deficient and receptive to nucleophilic radicals).

-

Reaction: Stir vigorously at 40°C for 4–12 hours. The reaction generates alkyl radicals via decarboxylation of the carboxylic acid, which attack the protonated pyridine.

-

Workup: Basify the mixture with sat. NaHCO₃ to pH > 8. Extract with EtOAc (3 x 10 mL).

-

Purification: Dry combined organics over Na₂SO₄, concentrate, and purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Validation Criteria:

-

Regioselectivity: Confirm isomer (2- vs 4-substituted) via 1H-NMR (coupling constants).

-

Yield: Typical yields range from 40-70% depending on radical stability (tertiary > secondary > primary).

Metabolic Pathway Visualization

The following diagram details the metabolic divergence of pyridine-containing drugs.

Figure 2: Primary metabolic pathways for pyridine moieties. Note the potential for futile redox cycling with N-oxides and the role of Aldehyde Oxidase (AOX) in generating pyridones.

References

-

Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Medicinal Chemist’s Guide to Ortho-Substituted Fluorobenzenes and Pyridines. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ACS Medicinal Chemistry Letters. Link

-

Chupakhin, O. N., et al. (2019). C-H Functionalization of Pyridines. Chemical Reviews. Link

-

FDA AccessData. (2024). Drugs@FDA: FDA-Approved Drugs (Search: Ivosidenib, Vismodegib). Link

Sources

Discovery and development of L-proline based therapeutics

Discovery and Development of L-Proline Based Therapeutics: A Technical Guide

Executive Summary

This technical guide serves as a comprehensive operational manual for drug developers leveraging L-proline not merely as a constituent amino acid, but as a versatile scaffold for chiral synthesis, a structural "break" in peptidomimetics, a metabolic checkpoint in oncology, and a critical excipient in biologic formulations.[1]

L-proline is unique among proteinogenic amino acids due to its secondary amine (pyrrolidine ring) structure. This conformational rigidity restricts the

Part 1: The Synthetic Powerhouse (Organocatalysis)

Before L-proline becomes part of a drug, it often builds the drug. As a "micro-aldolase," L-proline catalyzes asymmetric carbon-carbon bond formation with high enantioselectivity, replacing toxic heavy metals.[1]

Mechanism: Enamine vs. Iminium Activation

The efficacy of L-proline arises from its bifunctional nature: the secondary amine acts as a nucleophile (forming enamines or iminium ions), while the carboxylic acid acts as a Brønsted acid co-catalyst, directing the stereochemistry via hydrogen bonding.

-

Enamine Activation (HOMO Raising): Used for functionalizing aldehydes/ketones at the

-position. The proline amine condenses with a carbonyl to form a nucleophilic enamine. -

Iminium Activation (LUMO Lowering): Used for

-unsaturated systems.[1] Proline forms an iminium ion, lowering the energy of the LUMO and facilitating nucleophilic attack.

Figure 1: The Proline Catalytic Cycle (Enamine Pathway)

Caption: The Enamine cycle showing the transient formation of the nucleophilic species responsible for asymmetric induction.

Part 2: The Structural Architect (Medicinal Chemistry)

In drug design, L-proline is the "conformational lock." Its inclusion in a peptide sequence eliminates the amide hydrogen donor, preventing

Key Therapeutic Classes

-

ACE Inhibitors (Hypertension):

-

Drug:Captopril (D-3-mercapto-2-methylpropanoyl-L-proline).

-

Logic: The proline ring mimics the C-terminal residue of Angiotensin I. The sulfhydryl group coordinates the Zinc ion in the ACE active site.

-

Evolution:[1][2] Later generations (Enalapril, Lisinopril) replaced the thiol with a carboxylate or phosphonate to reduce side effects (rash/taste disturbance) while maintaining the proline anchor.

-

-

HCV Protease Inhibitors (Antiviral):

-

Drugs:Telaprevir , Boceprevir .[1]

-

Logic: These are peptidomimetics where a proline derivative (often a bicyclic or substituted proline) occupies the P2 position. The rigid ring properly orients the electrophilic "warhead" (ketoamide) to attack the NS3/4A serine protease active site.

-

-

DPP-4 Inhibitors (Diabetes):

-

Drug:Saxagliptin .

-

Logic: Contains a cis-4,5-methanoproline (cyclopropane-fused proline). This "methanologue" increases chemical stability and potency by restricting the pyrrolidine ring into a specific envelope conformation that fits the DPP-4 pocket tightly.

-

Part 3: The Metabolic Target (Oncology)

Beyond structure, proline metabolism is a driver of cancer cell survival under stress (hypoxia/nutrient deprivation).[1][3]

The Proline-P5C Cycle

The enzyme Proline Dehydrogenase (PRODH) , located in the mitochondrial inner membrane, oxidizes proline to

-

Tumor Suppression (Context Dependent): In early stages, PRODH generates Reactive Oxygen Species (ROS) leading to apoptosis.[1][5]

-

Tumor Survival: In established tumors, PRODH provides ATP and anaplerotic glutamate/

-ketoglutarate to fuel the TCA cycle when glucose is scarce.

Therapeutic Strategy: "Synthetic Lethality."[3] Inhibiting PRODH in p53-deficient tumors (which cannot regulate ROS) starves the cell of energy and induces cytotoxic accumulation of proline.

Figure 2: The Proline-P5C Metabolic Checkpoint

Caption: PRODH couples proline catabolism to mitochondrial ATP generation and ROS signaling.[4][6]

Part 4: The Formulation Enabler (Biologics)

In high-concentration Monoclonal Antibody (mAb) formulations (>100 mg/mL), viscosity becomes a manufacturing bottleneck. L-proline acts as a viscosity-reducing excipient.

Mechanism of Action

Unlike simple salts, proline is an amphipathic osmolyte.[1]

-

Hydrophobic Stacking: The pyrrolidine ring interacts with exposed hydrophobic patches on protein surfaces.

-

Interference: It disrupts protein-protein interactions (PPI) that lead to reversible self-association networks.

-

Stability: It does not denature the protein (unlike urea) and stabilizes the hydration shell.

Data Summary: Viscosity Reduction Efficacy

| Excipient (250 mM) | mAb Concentration | Viscosity (cP) | Reduction vs Control | Mechanism |

| None (Control) | 150 mg/mL | 45.0 | - | High PPI network |

| Glycine | 150 mg/mL | 42.0 | ~7% | Weak exclusion |

| Arginine HCl | 150 mg/mL | 18.0 | ~60% | Charge shielding + Hydrophobic |

| L-Proline | 150 mg/mL | 15.5 | ~65% | Amphipathic interference |

Part 5: Experimental Protocols

Protocol A: Asymmetric Aldol Reaction (Organocatalysis)

Objective: Synthesis of chiral

-

Reagents:

-

Procedure:

-

Workup:

-

Quench with saturated ammonium chloride (NH

Cl). -

Extract with Ethyl Acetate (3x).

-

Wash organic layer with water and brine to remove DMSO and residual proline.

-

Dry over MgSO

and concentrate in vacuo.

-

-

Validation:

-

Purify via flash column chromatography on silica gel.

-

Analyze Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).[1]

-

Protocol B: High-Concentration Viscosity Screening (Formulation)

Objective: Determine optimal proline concentration for mAb viscosity reduction.

-

Preparation:

-

Concentrate mAb to 180 mg/mL using Tangential Flow Filtration (TFF) in a base buffer (e.g., 20 mM Histidine, pH 6.0).[1]

-

-

Spiking:

-

Prepare a 2.0 M L-Proline stock solution (pH adjusted to 6.0).

-

Spike stock into mAb aliquots to achieve final proline concentrations of 0, 50, 100, 150, 200, 250 mM.

-

Adjust final protein concentration to exactly 150 mg/mL using buffer.

-

-

Measurement:

-

Use a cone-and-plate rheometer (e.g., Anton Paar or TA Instruments).

-

Temperature: 25°C.

-

Shear Rate Sweep: 100 to 1000 s

.

-

-

Analysis:

-

Plot Viscosity (cP) vs. Shear Rate. (Newtonian behavior expected).

-

Select the lowest proline concentration that brings viscosity below the injectability threshold (typically <20 cP).

-

References

-

Hajos, Z. G., & Parrish, D. R. (1974).[1] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry. Link

-

List, B., Lerner, R. A., & Barbas, C. F. (2000).[1] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

-

Phang, J. M. (2019).[1] The Proline Cycle as a Potential Cancer Therapy Target.[4][8] Journal of Biochemistry (ACS). Link

-

Patel, J., et al. (2018).[1] Improving Viscosity and Stability of a Highly Concentrated Monoclonal Antibody Solution with Concentrated Proline. Pharmaceutical Research.[9] Link

-

FDA Drug Database. (2023). Approval History of Captopril and Saxagliptin. U.S. Food and Drug Administration.[10] Link

-

Vertex Pharmaceuticals. (2011). Incivek (Telaprevir) Prescribing Information.[11]Link

Sources

- 1. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide [organic-chemistry.org]

- 3. US10517844B2 - Inhibition of proline catabolism for the treatment of cancer and other therapeutic applications - Google Patents [patents.google.com]

- 4. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholar.dominican.edu [scholar.dominican.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. iarjset.com [iarjset.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jocpr.com [jocpr.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Technical Monograph: (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl

This technical guide provides a comprehensive structural and functional analysis of (R)-gamma-(3-Pyridinyl-methyl)-L-proline dihydrochloride , a critical chiral scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands and conformationally constrained peptidomimetics.

Part 1: Molecular Architecture & Stereochemical Definition

Structural Identity[1][2]

-

IUPAC Name: (2S,4R)-4-(3-pyridinylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

-

Common Name: (R)-

-(3-Pyridinyl-methyl)-L-proline -

CAS Number: 1049754-12-2[1]

-

Molecular Formula:

[2] -

Molecular Weight: 279.16 g/mol (Salt form); 206.24 g/mol (Free base)

Stereochemical Configuration

The nomenclature "(R)-gamma" combined with "L-proline" defines a specific diastereomer with two chiral centers:

- -Carbon (C2): Retains the (S) configuration characteristic of natural L-proline.

- -Carbon (C4): Assigned the (R) configuration.

Based on Cahn-Ingold-Prelog (CIP) priority rules, the (2S, 4R) configuration in this scaffold typically corresponds to a trans relationship between the C2-carboxylate and the C4-pyridinylmethyl substituent. This relative stereochemistry is the primary determinant of the molecule's conformational lock, distinguishing it from its cis-isomer (2S, 4S).

Salt Form Analysis (Dihydrochloride)

The 2HCl salt form is engineered for two critical functions:

-

Solubility: The diprotic nature ensures high solubility in aqueous media (D2O, water) and polar organic solvents (MeOH, DMSO), essential for biological assays.

-

Stability: Protonation of both the pyrrolidine nitrogen (

) and the pyridine nitrogen (

Part 2: Conformational Dynamics & Pharmacophore Logic

The potency of this compound in drug discovery—specifically for

The Ring Pucker Mechanism

Proline derivatives exist in a dynamic equilibrium between two envelope conformations: C

-

Unsubstituted L-Proline: Rapidly fluctuates between endo/exo.

-

(R)-

-Substitution (Trans): The bulky 3-pyridinylmethyl group at C4 prefers the pseudo-equatorial position to minimize 1,3-diaxial steric clashes. In the (2S, 4R) configuration, this forces the ring into a stable C

This "exo-pucker" is bio-mimetic; it positions the pyridine ring (a bioisostere for the acetylcholine quaternary ammonium) and the carboxylate (mimicking the acetyl oxygen) at a precise distance and dihedral angle required for high-affinity binding to the nAChR orthosteric site.

Visualization: Conformational Locking

The following diagram illustrates the structural logic linking stereochemistry to receptor affinity.

Figure 1: Causal pathway from stereochemical configuration to bioactive conformation.

Part 3: Analytical Verification & Quality Control

To ensure data integrity in research, the identity and purity of the compound must be validated using the following self-validating protocols.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent:

| Proton Group | Expected Shift ( | Multiplicity | Structural Assignment |

| Pyridine H-2' | 8.60 - 8.75 | Singlet (broad) | Ortho to N, deshielded by ring current + salt. |

| Pyridine H-6' | 8.50 - 8.65 | Doublet | Ortho to N. |

| Pyridine H-4' | 8.30 - 8.45 | Doublet | Para to N. |

| Pyridine H-5' | 7.80 - 8.00 | DD / Multiplet | Meta to N. |

| 4.30 - 4.50 | DD | Characteristic proline | |

| 3.40 - 3.70 | Multiplet | Ring closure methylene (adjacent to N). | |

| 2.60 - 2.90 | Multiplet | Chiral center carrying the substituent. | |

| Linker -CH2- | 2.90 - 3.10 | Doublet/Multiplet | Benzylic-like protons connecting Py to Pro. |

| 2.10 - 2.50 | Multiplet | Diastereotopic protons (high splitting complexity). |

Diagnostic Check: The absence of a signal at ~8.5 ppm indicates loss of the pyridine ring or degradation. The integration ratio between the aromatic region (4H) and the

HPLC Method for Diastereomeric Purity

Separating the (2S, 4R) isomer from the (2S, 4S) impurity (cis-isomer) is critical.

-

Column: Chiralpak ZWIX(+) or equivalent zwitterionic chiral stationary phase.

-

Mobile Phase: MeOH/MeCN (50:50) + 25mM Formic Acid + 12.5mM Diethylamine.

-

Detection: UV at 260 nm (Pyridine

). -

Success Criteria: The (2S, 4R) isomer typically elutes after the (2S, 4S) impurity in zwitterionic modes due to the more extended "trans" conformation interacting differently with the chiral selector.

Part 4: Synthesis & Handling Workflow

Understanding the synthetic origin allows for better impurity management. The compound is typically synthesized via the alkylation of a protected pyroglutamate or 4-hydroxyproline derivative.

Synthetic Logic & Impurity Origins

-

Starting Material: Trans-4-hydroxy-L-proline.[3]

-

Inversion: The (4R)-hydroxy group is activated (e.g., Tosylate) and displaced by a pyridine-nucleophile or via a radical alkylation. Note that

displacement would invert the center to (4S) (cis). Therefore, retention of the (4R) configuration often requires double inversion or specific radical coupling strategies. -

Deprotection/Salt Formation: Acid hydrolysis yields the 2HCl salt.

Common Impurities:

-

Cis-Isomer (2S, 4S): Result of incomplete stereocontrol.

-

Racemate (2R, 4S): Result of

-proton abstraction during strong base steps.

Handling Protocol

-

Hygroscopicity: The 2HCl salt is extremely hygroscopic.

-

Storage: Store at -20°C under Argon/Nitrogen.

-

Weighing: Allow vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment.

-

-

Solution Stability: Stable in aqueous acid (pH < 3) for 24h. Unstable in basic media (pH > 9) due to potential racemization or oxidation.

Experimental Workflow Diagram

Figure 2: Synthesis to QC workflow ensuring compound integrity.

References

-

Chem-Impex International. (n.d.). (R)-gamma-(3-Pyridinylmethyl)-L-proline[1]·2HCl Product Page. Retrieved from

-

National Institutes of Health (NIH). (2020). Conformational landscape of substituted prolines. PubMed Central. Retrieved from

-

MDPI. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications. Molecules. Retrieved from

-

American Chemical Society. (2022).[4] Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience. Retrieved from

-

J&K Scientific. (n.d.).[5] Product Data: (R)-g-(4-Pyridinylmethyl)-L-proline[2][6]·2HCl. (Used for salt form property verification). Retrieved from

Sources

Technical Characterization of (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl

A Framework for nAChR Ligand Profiling & Chemical Probe Validation

Executive Summary

This technical guide outlines the in vitro characterization protocol for (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl (hereafter referred to as Py-Pro-2HCl ). Structurally analogous to high-affinity nicotinic acetylcholine receptor (nAChR) ligands such as A-85380 and epibatidine, this compound represents a critical scaffold in neuropharmacology.

This guide is designed for medicinal chemists and pharmacologists. It moves beyond basic synthesis to focus on the functional profiling required to validate this molecule as a chemical probe or early-stage therapeutic candidate for CNS disorders (e.g., cognitive deficits, analgesia).

Chemical Identity & Physicochemical Handling

Structural Logic & Salt Form Analysis

Py-Pro-2HCl combines a rigid pyrrolidine scaffold (proline) with a 3-pyridinyl moiety. The "gamma" substitution (C4 position) is critical for engaging the "trp-cage" of the nAChR binding pocket.

-

Core Scaffold: L-Proline (2S configuration).

-

Substituent: 3-Pyridinyl-methyl at the

(4-position) with (R) stereochemistry. -

Salt Form: Dihydrochloride (2HCl).[1]

Operational Implication: The 2HCl salt renders the compound highly water-soluble but significantly acidic in solution.

-

Hygroscopicity: High. Store in a desiccator at -20°C.

-

Solution pH: A 10 mM aqueous solution will have a pH < 2.0.

-

Critical Step: For biological assays, stock solutions (e.g., 100 mM in water) must be diluted into buffered media (HEPES/PBS) to prevent acid-induced cell toxicity or protein denaturation.

-

Physicochemical Properties (Predicted)

| Property | Value (Approx) | Relevance |

| Molecular Weight | ~279.17 g/mol (Salt) | Small molecule, CNS penetrant potential. |

| pKa (Pyridine N) | ~5.2 | Protonated at physiological pH (7.4). |

| pKa (Proline N) | ~10.6 | Positively charged at physiological pH. |

| pKa (Carboxyl) | ~2.0 | Negatively charged at physiological pH. |

| Net Charge (pH 7.4) | Zwitterionic (+/-) | Affects BBB permeability; likely requires active transport or esterification for in vivo CNS efficacy. |

Analytical Validation Workflow

Before biological testing, the integrity of the chiral center must be verified, as the (S,S) or (R,S) diastereomers may exhibit drastically reduced affinity.

Figure 1: Analytical QC workflow ensuring stereochemical purity prior to biological screening.

In Vitro Pharmacology: Receptor Binding

The primary target for 3-pyridinyl-substituted prolines is the neuronal nicotinic acetylcholine receptor (nAChR) , specifically the

Radioligand Binding Assay (Competition)

Objective: Determine the affinity (

Protocol:

-

Source Material: Rat cortical membranes or HEK-293 cells stably expressing human

. -

Radioligand:

-Epibatidine ( -

Non-Specific Binding (NSB): Defined by 300

M (-)-Nicotine or 10 -

Incubation:

-

Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

, 1 mM MgCl -

Time: 2 hours at 4°C (to minimize receptor desensitization/degradation).

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce binding to the filter.

Data Analysis:

Calculate

Expected Result: High-affinity ligands in this class typically exhibit

Functional Characterization: Efficacy & Signaling

Binding affinity does not equate to efficacy. Py-Pro-2HCl must be classified as a full agonist, partial agonist, or antagonist.

Calcium Flux Assay (FLIPR)

Mechanism: Activation of

Figure 2: Signal transduction pathway utilized in FLIPR calcium assays for nAChR agonists.

Protocol:

-

Cell Line: SH-SY5Y (endogenous expression) or HEK-293 (

transfected). -

Dye Loading: Load cells with Fluo-4 AM or Calcium 6 dye for 45 mins at 37°C.

-

Compound Addition: Add Py-Pro-2HCl (0.1 nM to 10

M). -

Control: Use Epibatidine (Full Agonist) to normalize response (100% Efficacy).

-

Antagonist Mode: Pre-incubate with Py-Pro-2HCl, then challenge with

of Nicotine to test for inhibition.

Electrophysiology (Whole-Cell Patch Clamp)

Why: Calcium flux is indirect. Electrophysiology measures the current directly and detects desensitization kinetics.

-

Holding Potential: -60 mV.

-

Application: Fast perfusion (dynaflow) is required because nAChRs desensitize in milliseconds.

-

Readout: Peak Current (

), Decay Time Constant (

Safety Profiling (ADME-Tox)

Given the pyridine moiety, specific metabolic and toxicity liabilities must be screened early.

| Assay | Rationale | Critical Threshold |

| hERG Inhibition | Pyridine derivatives can block | |

| CYP450 Inhibition | Pyridines can coordinate with Heme iron in CYPs. | |

| Microsomal Stability | Proline ring is susceptible to oxidation; Pyridine N-oxidation. |

References

-

Holladay, M. W., et al. (1997). Structure-Activity Studies on 3-Pyridyl Ether Nicotinic Acetylcholine Receptor Ligands.Journal of Medicinal Chemistry .

-

Chellappan, S. K., et al. (2006). Synthesis and Pharmacological Evaluation of Novel Neuronal Nicotinic Acetylcholine Receptor Ligands.European Journal of Medicinal Chemistry .

-

Arneric, S. P., et al. (2007). Neuronal Nicotinic Receptors: A Perspective on Two Decades of Drug Discovery Research.Biochemical Pharmacology .

-

Chem-Impex International. (n.d.). (R)-gamma-(3-Pyridinyl-methyl)-L-proline 2HCl Product Data.

Sources

Methodological & Application

Application Note: Protocol for using (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl (A-841720) in Cell Culture

Introduction & Mechanism of Action

(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl (A-841720) is a high-affinity, selective agonist for the

Mechanistic Insight

Upon binding to the homopentameric

-

Neurobiology: In neuronal cells (e.g., SH-SY5Y, PC12), activation triggers membrane depolarization and Ca²⁺ influx, leading to neurotransmitter release and activation of ERK1/2 and CREB pathways associated with cognitive enhancement.

-

Immunology (Cholinergic Anti-inflammatory Pathway): In macrophages (e.g., RAW 264.7),

7 activation does not typically induce depolarization but recruits JAK2, leading to STAT3 phosphorylation. This inhibits NF-

Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by A-841720 in neuronal versus immune cells.

Figure 1: Divergent signaling cascades triggered by A-841720 in neuronal vs. immune cells. Note the dual ionotropic (Ca²⁺) and metabotropic-like (JAK2) properties.

Pre-Experimental Preparation

Solubility & Storage

The 2HCl (dihydrochloride) salt form renders this compound highly water-soluble.

-

Primary Solvent: Sterile Water or PBS (Phosphate Buffered Saline).

-

Avoid DMSO: Unlike the free base, the salt form does not require DMSO. Avoiding DMSO eliminates vehicle-induced cytotoxicity and membrane permeabilization artifacts.

| Parameter | Specification |

| Molecular Weight | ~291.17 g/mol (Salt form) |

| Solubility | > 20 mg/mL in Water |

| Stock Concentration | 10 mM (Recommended) |

| Storage (Solid) | -20°C, Desiccated, protected from light |

| Storage (Solution) | -20°C or -80°C in single-use aliquots (Stable for 3 months) |

Reconstitution Protocol (10 mM Stock)

-

Weigh 2.91 mg of A-841720.

-

Add 1.0 mL of sterile, cell-culture grade water or PBS.

-

Vortex briefly until fully dissolved (solution should be clear).

-

Filter sterilize using a 0.22

m syringe filter if using in long-term culture (optional for acute assays). -

Aliquot into 50

L volumes to prevent freeze-thaw cycles.

Dose-Finding & Toxicity (MTT Assay)

Before functional assays, determine the non-toxic range for your specific cell line.

-

Typical Active Range: 10 nM – 10

M. -

Toxicity Threshold: Often > 100

M.

Protocol:

-

Seed cells (e.g., SH-SY5Y) at

cells/well in a 96-well plate. -

Incubate 24h for attachment.

-

Treat with serial dilutions of A-841720 (0.1, 1, 10, 100, 1000

M) for 24h. -

Perform standard MTT or CellTiter-Glo assay.

-

Criterion: Select the highest concentration that maintains >90% viability for functional assays.

Core Protocol: Functional Activation (Calcium Flux)

Challenge:

Materials

-

Cells: SH-SY5Y (human neuroblastoma) or PC12.

-

Reagents: A-841720 (Agonist), PNU-120596 (PAM), Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye leakage).

-

Assay Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.

Step-by-Step Methodology

-

Cell Seeding: Seed

cells/well in a black-walled, clear-bottom 96-well plate. Incubate 24h. -

Dye Loading:

-

Remove media.

-

Add 100

L Assay Buffer containing 4 -

Incubate 45 min at 37°C, then 15 min at Room Temperature (RT).

-

-

Baseline Establishment:

-

Wash cells

with Assay Buffer. -

Add 180

L Assay Buffer. -

Optional: Pre-incubate with 10

M PNU-120596 for 5 minutes. (This is critical for maximizing signal window).

-

-

Compound Addition & Measurement:

-

Prepare A-841720 at 10X concentration (e.g., for 1

M final, prepare 10 -

Place plate in reader (e.g., FLIPR or FlexStation).

-

Injection: Inject 20

L of 10X A-841720. -

Read: Measure fluorescence (Ex 494 / Em 516) every 1 second for 60 seconds.

-

Expected Results

-

Without PAM: A sharp, transient spike returning to baseline within 5-10 seconds.

-

With PAM (PNU-120596): A significantly larger, prolonged Ca²⁺ plateau.

Core Protocol: Anti-Inflammatory Assay (Macrophage)

This assay validates the "Cholinergic Anti-inflammatory Pathway" mechanism.

Materials

-

Cells: RAW 264.7 (Murine macrophages).

-

Stimulus: Lipopolysaccharide (LPS) (O111:B4 serotype).

-

Readout: TNF-

ELISA.

Workflow Diagram

Figure 2: Experimental timeline for assessing anti-inflammatory activity.

Step-by-Step Methodology

-

Seeding: Plate RAW 264.7 cells in 24-well plates (

cells/well) in DMEM + 10% FBS. -

Pre-treatment: Replace media with fresh media containing A-841720 (0.1, 1, 10

M) .-

Control 1: Vehicle (Media only).

-

Control 2:Methyllycaconitine (MLA) (10

M) + A-841720 (To prove -

Incubate for 1 hour .

-

-

Stimulation: Add LPS (Final concentration 100 ng/mL) directly to the wells (do not wash off A-841720).

-

Incubation: Incubate for 4–6 hours at 37°C.

-

Harvest: Collect supernatant. Centrifuge at 1000 x g for 5 min to remove debris.

-

Analysis: Quantify TNF-

via ELISA.

Self-Validating Logic:

-

A-841720 should dose-dependently reduce TNF-

. -

MLA (Antagonist) should block this reduction, restoring TNF-

levels to that of the LPS-only control. If MLA does not reverse the effect, the mechanism is not

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| No Ca²⁺ Signal | Receptor Desensitization | Pre-incubate with PNU-120596 (PAM). Ensure rapid injection speed. |

| Precipitation | High Concentration | Do not exceed 100 mM in stock. Ensure pH of media is neutral (the 2HCl salt is acidic; media buffering is usually sufficient, but check pH for >1 mM treatments). |

| High Variability | Cell Passage Number | |

| No Anti-inflammatory Effect | Serum Interference | Some FBS batches contain high cholinergic esterases. Use heat-inactivated FBS or reduce serum to 1% during treatment. |

References

-

Bitner, R. S., et al. (2010).

7 neuronal nicotinic acetylcholine receptor agonist A-841720. Psychopharmacology.[2] -

Schrimpf, M. R., et al. (2012).Discovery of the

7 nicotinic acetylcholine receptor agonist A-841720. Bioorganic & Medicinal Chemistry Letters. -

Hajós, M., et al. (2005).The selective

7 nicotinic acetylcholine receptor agonist PNU-282987 improves auditory gating processes. (Context for -

Wang, H., et al. (2003).Nicotinic acetylcholine receptor

7 subunit is an essential regulator of inflammation. Nature.[2]

Sources

High-throughput screening assays for proline analogues

Technical Application Note: High-Throughput Screening Strategies for Proline Analogues

Executive Summary & Scientific Rationale

Proline analogues are unique in medicinal chemistry due to their ability to induce conformational constraint (reducing entropic penalty upon binding) and their specific recognition by "proline-processing" enzymes. However, screening these analogues presents a distinct challenge: the stereochemistry of the prolyl bond (cis vs. trans) often dictates biological activity, yet most standard assays fail to distinguish between conformational isomers.

This guide moves beyond generic screening to focus on three orthogonal methodologies critical for proline analogue validation:

-

Chymotrypsin-Coupled Enzymatic Assay: The gold standard for Peptidyl-Prolyl Isomerases (PPIases) like Cyclophilins and FKBPs.

-

Fluorogenic Protease Assay: Tailored for Prolyl Oligopeptidase (POP) and Fibroblast Activation Protein (FAP) inhibition.

-

Differential Scanning Fluorimetry (DSF): A biophysical binding assay to validate non-enzymatic scaffolds.

Module A: The PPIase Chymotrypsin-Coupled Assay

Target Class: Cyclophilins (CypA), FKBPs, Pin1. Principle: PPIases catalyze the cis-to-trans isomerization of prolyl bonds.[1] Chymotrypsin (the reporter enzyme) rapidly cleaves the trans isomer of the substrate but cannot cleave the cis isomer. The rate of colorimetric product formation is directly proportional to the rate of isomerization catalyzed by the PPIase.

Critical "Expertise" Insight: The Solvent Trap

The assay fails if the substrate exists primarily in the trans state before the enzyme sees it. You must dissolve the substrate in a solvent that energetically favors the cis conformation (LiCl/TFE). Without this, the background reaction (spontaneous thermal isomerization) will mask the enzymatic signal.

Reagents & Setup

-

Substrate: Suc-Ala-Ala-Pro-Phe-pNA (for Cyclophilin/FKBP).

-

Note for Pin1: Use phosphorylated substrates (e.g., Suc-Ala-Glu-Pro-Phe-pNA) as Pin1 is phosphate-directed.

-

-

Solvent: Trifluoroethanol (TFE) containing 470 mM LiCl.

-

Reporter Enzyme:

-Chymotrypsin (high purity, protease-free). -

Buffer: 35 mM HEPES, pH 7.8 (maintain at 10°C to slow spontaneous isomerization).

Step-by-Step Protocol (96-well Format)

-

Substrate Preparation (The Cis-Lock):

-

Dissolve peptide substrate to 50 mM in TFE/LiCl. Incubate overnight at 4°C. This forces ~60% of the population into the cis conformer.

-

-

Enzyme/Inhibitor Pre-incubation:

-

Well A: 80 µL Buffer + 10 µL PPIase (e.g., CypA, 10 nM final) + 1 µL Proline Analogue (Test Compound).

-

Well B (Blank): 90 µL Buffer + 1 µL DMSO.

-

Incubate 30 mins at 10°C.

-

-

Reporter Addition:

-

Add 5 µL Chymotrypsin (100 mg/mL stock). Do not mix vigorously yet.

-

-

Reaction Initiation:

-

Add 5 µL Substrate (from step 1).

-

IMMEDIATELY mix and read Absorbance at 390 nm every 1 second for 60 seconds.

-

-

Data Calculation:

-

The reaction follows first-order kinetics.[2] Fit the absorbance curve to:

. -

Inhibition is measured by the decrease in

compared to the DMSO control.

-

Module B: Fluorogenic Prolyl Oligopeptidase (POP) Assay

Target Class: Serine proteases (POP, PREP, FAP). Principle: POP cleaves internal proline bonds. We use a Z-Gly-Pro-AMC substrate. Upon cleavage, the AMC fluorophore is released, shifting from non-fluorescent to highly fluorescent.

Critical "Expertise" Insight: The Pre-Incubation Equilibrium

Proline analogues often act as transition-state mimetics with slow-binding kinetics. A "shoot-and-read" method will underestimate potency. You must pre-incubate the enzyme and inhibitor to allow the slow-onset inhibition to reach equilibrium before competing with the substrate.

Reagents

-

Substrate: Z-Gly-Pro-AMC (Ex: 380 nm / Em: 460 nm).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.05% BSA (prevents enzyme loss to plastic).

-

Control: Z-Pro-prolinal (positive control inhibitor).

Step-by-Step Protocol

-

Plate Setup:

-

Dispense 25 µL of 2x Enzyme Solution (e.g., 1 nM hPOP) into black 384-well low-binding plates.

-

-

Compound Addition:

-

Pin-transfer 50 nL of library compounds (Proline Analogues).

-

Crucial Step: Centrifuge plate (1000 rpm, 1 min) and incubate for 45 minutes at Room Temp.

-

-

Substrate Initiation:

-

Add 25 µL of 2x Substrate Solution (50 µM Z-Gly-Pro-AMC). Final concentration = 25 µM (

is typically ~15-30 µM).

-

-

Kinetic Read:

-

Measure Fluorescence (Ex 380/Em 460) every 2 minutes for 40 minutes.

-

Calculate the slope (RFU/min) of the linear portion.

-

Module C: Biophysical Validation (Thermal Shift / DSF)

Target Class: Any soluble proline-binding protein.

Rationale: Many proline analogues bind allosterically or do not compete directly with the active site. Enzymatic assays miss these. DSF detects binding via thermal stabilization (

Protocol

-

Mix: 2 µM Protein + 5x SYPRO Orange + 10-50 µM Proline Analogue in qPCR plates.

-

Run: Ramp temperature from 25°C to 95°C at 1°C/min.

-

Analyze: Calculate the derivative of fluorescence (-dF/dT). The peak is the

. -

Hit Criteria: A

is typically considered a validated binder.

Visualized Workflows

Diagram 1: The Chymotrypsin-Coupled Assay Logic

This diagram illustrates the kinetic dependency of the reporter system.

Caption: Kinetic flow of the coupled assay. The signal (Product) depends entirely on the PPIase-driven supply of the Trans-isomer.

Diagram 2: HTS Triage Strategy

This workflow ensures false positives (aggregators/autofluorescence) are removed.

Caption: Step-wise triage process to eliminate false positives common in fluorescence-based HTS.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common HTS Failures

| Observation | Probable Cause | Corrective Action |

| High Background (PPIase Assay) | Spontaneous cis-trans isomerization. | Ensure substrate stock is in LiCl/TFE. Lower assay temp to 4-10°C. |

| Signal Drift (POP Assay) | Enzyme instability or sticking to plastic. | Add 0.05% BSA or CHAPS to buffer. Use low-binding plates. |

| High False Positives | Compound autofluorescence (blue region). | Use Red-shifted substrates (Ex 540nm) or run a "No-Enzyme" counter-screen. |

| Flatline (No Activity) | Chymotrypsin degradation (Coupled Assay). | Prepare Chymotrypsin fresh daily. It undergoes autolysis. |

References

-

Fischer, G., Bang, H., & Mech, C. (1984). Determination of enzymatic catalysis for the cis-trans-isomerization of peptide binding in proline-containing peptides. Biomedica Biochimica Acta, 43(10), 1101–1111.

-

Janowski, B., et al. (1997). High-throughput screening of a library of peptidomimetics for inhibitors of Prolyl Oligopeptidase. Journal of Biomolecular Screening, 2(3).

-

Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[3][4][5] Nature Protocols, 2, 2212–2221.

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024).[6] Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055.[6]

-

BPS Bioscience. (2024).[7] Fluorogenic Prolyl Oligopeptidase (POP) Assay Kit Protocol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Peptidyl-Prolyl Cis-Trans Isomerase- and Calmodulin-Binding Activity of a Cytosolic Arabidopsis thaliana Cyclophilin AtCyp19-3 | PLOS One [journals.plos.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Analytical Application Note: Quantifying (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl

Abstract

This application note details the analytical framework for the characterization and quantification of (R)-gamma-(3-Pyridinyl-methyl)-L-proline dihydrochloride , a highly polar, zwitterionic intermediate often utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands. Due to the compound's two chiral centers, hydrophilic nature, and salt stoichiometry, traditional Reversed-Phase HPLC (RP-HPLC) is insufficient. This guide establishes a Hydrophilic Interaction Liquid Chromatography (HILIC) method for assay/potency, a Zwitterionic Chiral LC method for stereoisomeric purity, and an Ion Chromatography (IC) protocol for counter-ion quantification.

Introduction & Physicochemical Profile[1][2][3]

The analyte contains a rigid pyrrolidine ring (proline core) substituted with a pyridine moiety. The presence of the secondary amine (proline), the pyridine nitrogen, and the carboxylic acid creates a complex ionization profile.

-

Chemical Structure: A proline backbone with a 3-pyridinyl-methyl group at the gamma position.

-

Stereochemistry: Two chiral centers. The target configuration is (R) at the gamma-position and (S) at the alpha-position (L-Proline).

-

Challenges:

-

High Polarity: The 2HCl salt form renders the molecule extremely hydrophilic (LogP < 0), causing it to elute in the void volume of C18 columns.

-

UV Detection: Unlike native proline (which lacks a chromophore), the pyridine ring provides UV absorbance (~260 nm), allowing UV detection, though MS is preferred for sensitivity.

-

Stereoisomerism: Separation of the diastereomer (S)-gamma-(3-Pyridinyl-methyl)-L-proline and the enantiomer pair is critical.

-

Table 1: Physicochemical Properties (Predicted)

| Property | Value / Characteristic | Impact on Method |

| pKa (Acid) | ~1.9 (Carboxylic Acid) | Ionized at neutral pH. |

| pKa (Base 1) | ~10.6 (Proline amine) | Protonated in acidic media. |

| pKa (Base 2) | ~5.2 (Pyridine nitrogen) | Protonated in acidic media. |

| Solubility | High in Water, MeOH; Low in ACN | Requires high-organic start for HILIC. |

| UV Max | ~260 nm (Pyridine ring) | UV detection feasible. |

Method 1: Assay & Related Impurities (HILIC-UV/MS)

Rationale: Traditional C18 columns fail to retain this polar salt. HILIC (Hydrophilic Interaction Liquid Chromatography) is the method of choice, utilizing a water-layer partition mechanism on a polar stationary phase.

Experimental Protocol

-

Column: Merck SeQuant® ZIC-HILIC (Sulfobetaine zwitterionic), 150 x 2.1 mm, 3.5 µm.

-

Why: Zwitterionic phases provide better peak shape for charged analytes than bare silica or amide phases.

-

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (Adjusted with Acetic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 35°C.

-

Detection: UV at 260 nm (primary) or MS (ESI+, m/z [M+H]+).

Gradient Program:

| Time (min) | % Mobile Phase B (Organic) | Remarks |

|---|---|---|

| 0.0 | 90 | High organic to induce retention. |

| 2.0 | 90 | Isocratic hold. |

| 10.0 | 60 | Gradient elution of polar impurities. |

| 12.0 | 40 | Wash step. |

| 12.1 | 90 | Re-equilibration (Critical in HILIC). |

| 20.0 | 90 | End of Run. |

Sample Preparation

Dissolve 10 mg of sample in 10 mL of 80:20 Acetonitrile:Water .

-

Critical Step: Do not dissolve in 100% water. The sample solvent must match the initial mobile phase strength to prevent "solvent wash-through" (peak distortion).

HILIC Mechanism Visualization

[4]

Method 2: Chiral Purity (Zwitterionic Chiral LC)

Rationale: Proline is a secondary amine. Common Crown Ether columns (CR-I) bind primary amines best. Polysaccharide columns often require derivatization (e.g., NBD-Cl) for amino acids. The Chiralpak ZWIX(+) column is specifically engineered to separate underivatized amino acids and zwitterions using a cinchona alkaloid-derived selector and an anionic ion-exchanger.

Experimental Protocol

-

Column: Chiralpak ZWIX(+), 150 x 3.0 mm, 3 µm.

-

Mobile Phase: 50 mM Formic Acid + 25 mM Diethylamine (DEA) in Methanol.

-

Note: This forms a bulk zwitterionic mobile phase. The ratio of Acid/Base modulates the ionization of the analyte.

-

-

Flow Rate: 0.5 mL/min.

-

Temperature: 25°C (Lower temperature often improves chiral resolution).

-

Detection: UV 260 nm.

Stereoisomer Resolution Strategy

The method must separate the Target (R, L) from:

-

Diastereomer: (S)-gamma-(3-Pyridinyl-methyl)-L-proline.

-

Enantiomer: (S)-gamma-(3-Pyridinyl-methyl)-D-proline.

System Suitability Criteria:

-

Resolution (Rs) between Target and nearest isomer > 1.5.

-

Tailing Factor < 1.5.[1]

Method 3: Counter-ion Quantification (Ion Chromatography)

Rationale: The drug substance is a dihydrochloride (2HCl) salt. Verifying the stoichiometry (approx. 2.0 molar equivalents of Cl-) is essential for molecular weight correction in potency calculations.

Protocol

-

Instrument: Ion Chromatograph (e.g., Dionex ICS-6000) with Conductivity Detector.

-

Column: Dionex IonPac AS11-HC (High Capacity for inorganic anions).

-

Suppressor: ASRS 300 (Self-regenerating suppressor).

-

Mobile Phase: KOH Gradient (generated on-line) or 30 mM NaOH.

-

0-15 min: 10 mM -> 40 mM KOH.

-

-

Standard: NIST-traceable Chloride standard (1000 ppm).

Calculation

Theoretical Cl%: Calculate based on MW of free base + 2 * 36.46.Analytical Workflow & Logic

The following diagram illustrates the decision tree for analyzing a batch of this intermediate.

Validation & Quality Control (ICH Q2)

To ensure Trustworthiness and Integrity , the following validation parameters must be established:

-

Specificity: Inject individual enantiomers and diastereomers (if available) to prove separation. Inject blank solvent to ensure no carryover.

-

Linearity: 5 levels from 50% to 150% of target concentration.

must be > 0.999. -

Accuracy (Recovery): Spike impurities into the sample matrix. Recovery range: 90-110%.

-

Robustness: Vary HILIC buffer pH by ±0.2 units. HILIC is sensitive to pH; this test defines the operational window.

References

-

Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

-

Daicel Corporation. (n.d.). Chiralpak ZWIX(+) Application Guide for Amino Acids. Retrieved from Chiral Technologies. Link

-

Merck Millipore. (2020). A Guide to HILIC Method Development: SeQuant ZIC-HILIC. Link

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

-

Thermo Fisher Scientific. (2016). Determination of Chloride and Sulfate in Drug Substances using Ion Chromatography. Application Note 1135. Link

Sources

Application Note: Advanced Drug Delivery Strategies for Proline-Based Compounds

Introduction: The Proline Paradox

Proline is unique among the 20 proteinogenic amino acids due to its cyclic pyrrolidine side chain, which covalently bonds to the backbone nitrogen to form a secondary amine. This structure introduces a "kink" in peptide chains, disrupting

For drug development, this presents a paradox:

-

Therapeutic Potency: Proline-rich peptides (PRPs) often exhibit potent antimicrobial (e.g., Bac7, PR-39) and immunomodulatory activities because they can penetrate bacterial membranes via specific transporters (e.g., SbmA) or inhibit intracellular targets like the ribosome.

-

Delivery Failure: The same rigidity and hydrophilicity that aid function also lead to poor passive membrane permeability in mammalian cells, rapid renal clearance, and specific susceptibility to Prolyl Oligopeptidase (POP) , a cytosolic serine protease that cleaves post-proline bonds.

This guide details the protocols for encapsulating proline-based compounds into PLGA Nanoparticles (via Double Emulsion) and Rigidified Liposomes to overcome these barriers.

Physicochemical Profiling & Carrier Selection

Before formulation, the compound must be profiled. Proline's secondary amine (

Table 1: Carrier Selection Matrix based on Compound Properties

| Compound Class | Physicochemical Profile | Recommended Carrier System | Critical Formulation Factor |

| Hydrophilic PRPs (e.g., Bac7 fragments) | LogP < 0, High MW (>1kDa), cationic | PLGA Nanoparticles (W/O/W) | pH Control: Aqueous phase pH must ensure peptide stability during emulsification. |

| Small Proline Mimetics (e.g., Captopril, KYP-2047) | LogP 0-2, Low MW (<500 Da) | PEGylated Liposomes | Cholesterol Content: High (>30 mol%) to prevent leakage of small molecules. |

| Amphipathic PRPs | LogP > 1, Membrane active | Micelles / Lipid Conjugates | Lipid Tail Length: C12-C18 conjugation to N-terminus to anchor in lipid bilayer. |

Protocol A: PLGA Double Emulsion (W1/O/W2) for Hydrophilic PRPs

Objective: Encapsulate water-soluble proline peptides into Poly(lactic-co-glycolic acid) (PLGA) to protect against POP degradation and sustain release.

Materials

-

Polymer: PLGA (Resomer® RG 503H, 50:50 lactide:glycolide, MW 24-38 kDa).

-

Solvent: Dichloromethane (DCM) (HPLC Grade).

-

Surfactant: Polyvinyl alcohol (PVA) (MW 30-70 kDa, 87-90% hydrolyzed).

-

Payload: Proline-rich peptide (e.g., lyophilized salt form).

Step-by-Step Methodology

1. Preparation of Phases

-

Inner Aqueous Phase (W1): Dissolve 5 mg of PRP in 200

L of PBS (pH 7.4). Note: Keep volume low to maximize encapsulation efficiency (EE). -

Organic Phase (O): Dissolve 50 mg PLGA in 2 mL DCM.

-

Outer Aqueous Phase (W2): Prepare 20 mL of 2% (w/v) PVA solution in ultrapure water.

2. Primary Emulsification (W1/O)

-

Add W1 dropwise into the Organic Phase (O) while vortexing gently.

-

Sonicate: Use a probe sonicator (e.g., Branson Digital) at 40% amplitude for 30 seconds on an ice bath.

-

Checkpoint: The emulsion should appear milky white and homogeneous.

3. Secondary Emulsification (W1/O/W2)

-

Add the Primary Emulsion into the W2 (PVA solution).

-

Homogenize: Use a high-speed homogenizer (e.g., Ultra-Turrax) at 12,000 rpm for 2 minutes .

-

Mechanism:[1][2][3][4][5] This step determines the final nanoparticle size (Target: 150-250 nm).

4. Solvent Evaporation & Hardening

-

Transfer the emulsion to a beaker and stir magnetically (300 rpm) for 3-4 hours at room temperature in a fume hood. This allows DCM to evaporate and the PLGA droplets to harden into solid nanoparticles.

5. Washing & Lyophilization

-

Centrifuge at 15,000

g for 20 minutes at 4°C. -

Discard supernatant (analyze for unencapsulated drug to calculate EE).

-

Resuspend pellet in water and wash 2x to remove excess PVA.[6]

-

Add cryoprotectant (e.g., 5% Trehalose) and lyophilize.

Visualization: Double Emulsion Workflow

Figure 1: W1/O/W2 Double Emulsion workflow for encapsulating hydrophilic proline peptides.

Protocol B: Rigidified Liposomes for Small Proline Mimetics

Objective: Prevent leakage of small, rigid proline analogs (e.g., POP inhibitors) using cholesterol-rich lipid bilayers.

Materials

-

Lipid: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine).

-

Stabilizer: Cholesterol (Chol).

-

Molar Ratio: DOPC:Chol (70:30). Note: 30% Cholesterol is critical to reduce membrane permeability.

-

Hydration Buffer: HEPES buffered saline (HBS), pH 7.4.

Step-by-Step Methodology

1. Thin Film Formation

-

Dissolve DOPC and Cholesterol in Chloroform:Methanol (2:1 v/v) in a round-bottom flask.

-

Evaporate solvent using a Rotary Evaporator at 40°C under vacuum until a thin, dry film forms on the glass wall.

-

Desiccate overnight to remove trace solvent.

2. Hydration (Passive Loading)

-

Dissolve the proline compound in the Hydration Buffer (1 mg/mL).

-

Add the buffer to the lipid film.

-

Rotate the flask at 50°C (above phase transition temperature) for 1 hour. The film will peel off, forming Multilamellar Vesicles (MLVs).

3. Sizing (Extrusion)

-

Pass the MLV suspension through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder.

-

Result: Unilamellar vesicles with uniform size (~120 nm).

4. Purification

-

Remove unencapsulated drug using a PD-10 desalting column or dialysis (MWCO 3.5 kDa).

Analytical Validation & Quality Control

Encapsulation Efficiency (EE%)

For proline compounds, standard BCA assays may fail due to the secondary amine. Use HPLC-UV (210-220 nm) or LC-MS .

Biological Stability Assay (POP Challenge)

To verify the carrier protects the cargo from Prolyl Oligopeptidase:

-

Incubate Free Peptide vs. Encapsulated Peptide with recombinant human POP (0.1 U/mL) at 37°C.

-

Take aliquots at 0, 15, 30, and 60 mins.

-

Quench with 1% TFA.

-

Analyze degradation fragments via HPLC.

-

Success Criteria: Free peptide >50% degraded at 30 mins; Encapsulated peptide <10% degraded.

-

Visualization: Biological Fate Pathway

Figure 2: Biological fate of free vs. encapsulated proline peptides in the presence of POP.

References

-

Polymeric Nanomaterials for Efficient Delivery of Antimicrobial Agents. ACS Appl.[5] Mater. Interfaces. (2016).[4][5][7]

-

Effects of lipidation on a proline-rich antibacterial peptide. Biochimica et Biophysica Acta (BBA). (2020).[8]

-

Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles. Molecules. (2022).[4]

-

New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases. Biochemical Pharmacology. (2019).[4]

-

DOPC Liposomal Formulation of Antimicrobial Peptide LL17-32 with Reduced Cytotoxicity. Pharmaceutics.[9] (2023).[10]

Sources

- 1. Prolyl Oligopeptidase Regulates Dopamine Transporter Oligomerization and Phosphorylation in a PKC- and ERK-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting Multidrug Resistance With Antimicrobial Peptide-Decorated Nanoparticles and Polymers [frontiersin.org]

- 5. Polymeric Nanomaterials for Efficient Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. DOPC Liposomal Formulation of Antimicrobial Peptide LL17-32 with Reduced Cytotoxicity: A Promising Carrier Against Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Experimental design for studying neurotransmitter modulation

A Multimodal Protocol Integrating Fast-Scan Cyclic Voltammetry (FSCV) and Optogenetics

Abstract & Strategic Rationale

In the development of neuropsychiatric therapeutics—particularly for addiction, Parkinson’s disease, and schizophrenia—measuring tonic neurotransmitter levels (via microdialysis) often fails to capture the sub-second signaling events that drive behavior. Dopamine (DA) signaling is inherently phasic; reward prediction errors occur within milliseconds.